molecular formula C23H24N4O3 B2815014 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide CAS No. 1251617-54-5

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2815014
CAS No.: 1251617-54-5
M. Wt: 404.47
InChI Key: QGVJQCXJWTVLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine-acetamide hybrid featuring a 3,4-dihydroisoquinoline moiety and a 4-methoxyphenyl substituent. Its structure combines a pyrimidine core with an ether-linked acetamide group, which is substituted with a methoxyphenyl ring.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-16-13-22(30-15-21(28)25-19-7-9-20(29-2)10-8-19)26-23(24-16)27-12-11-17-5-3-4-6-18(17)14-27/h3-10,13H,11-12,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVJQCXJWTVLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)OCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide (CAS Number: 1355194-02-3) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3} with a molecular weight of 254.33 g/mol. The structure includes a 3,4-dihydroisoquinoline moiety, which is known for its pharmacological properties.

  • Inhibition of Leucine Aminopeptidase (LAP) :
    • Research indicates that compounds containing the 3,4-dihydroisoquinoline structure can inhibit LAP, an enzyme involved in protein metabolism and cancer progression. The inhibition of LAP may contribute to the anticancer effects observed with this compound .
  • Antiproliferative Activity :
    • Studies have demonstrated that derivatives of 3,4-dihydroisoquinoline exhibit significant antiproliferative effects on various human cancer cell lines, including HL-60 (leukemia), MCF-7 (breast cancer), and LoVo (colon cancer). For example, one study reported an IC50 value of 16.5 µM for a related compound against microsomal LAP .
  • Neuroprotective Effects :
    • The compound has been suggested to possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Parkinson's disease. This is attributed to its ability to modulate dopaminergic pathways and inhibit monoamine oxidases (MAO A and B), which are implicated in neuronal degeneration .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
LAP InhibitionSignificant inhibition observed; potential anticancer activity ,
Antiproliferative EffectsIC50 values indicating effective suppression of cancer cell proliferation ,
Neuroprotective ActivityModulation of dopaminergic pathways; potential for Parkinson's treatment

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of various 3,4-dihydroisoquinoline derivatives on cancer cell lines. The results indicated that these compounds could effectively induce cell cycle arrest in the G1 phase, highlighting their potential as therapeutic agents against tumors .
  • Neuroprotection :
    • Research focusing on neuroprotective agents found that compounds similar to this compound demonstrated reduced oxidative stress and improved neuronal survival in models of neurodegeneration .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities that may be beneficial in therapeutic contexts:

  • Neuroprotective Effects :
    • The compound has been studied for its potential neuroprotective properties, particularly through its interaction with NMDA receptors. These receptors are crucial for synaptic plasticity and memory function. Compounds that modulate NMDA receptor activity can have significant implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antioxidant Activity :
    • The antioxidant properties of the compound may help mitigate oxidative stress, which is implicated in various chronic diseases. Studies have shown that derivatives of isoquinoline can scavenge free radicals and reduce lipid peroxidation .
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The structural features of the molecule allow it to interact with multiple biological targets, which is advantageous in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Neuroprotection

A study published in the International Journal of Molecular Sciences explored the modulation of NMDA receptors by compounds similar to 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide. It was found that these compounds could reduce excitotoxicity associated with excessive glutamate signaling, offering a protective effect against neurodegeneration .

Antioxidant Properties

Research on the antioxidant activity of isoquinoline derivatives has demonstrated their ability to protect neuronal cells from oxidative damage. In vitro studies indicated that these compounds could enhance cellular antioxidant defenses, suggesting a potential role in preventing neurodegenerative diseases .

Anticancer Activity

A recent publication examined the effects of similar compounds on various cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce apoptosis through multiple pathways, including modulation of apoptotic proteins .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name / ID Core Structure Key Substituents Biological Target Relevance Reference
Target Compound Pyrimidine + dihydroisoquinoline N-(4-methoxyphenyl)acetamide Likely kinase/receptor modulation (inferred) N/A
2-{[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide Pyrimidine + dihydroisoquinoline N-(2,4-dimethylphenyl)acetamide Enhanced lipophilicity due to methyl groups
N-(3-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (12) Thienopyrimidine 4-methoxyphenyl + acetamide Anticancer activity (reported in thienopyrimidines)
2-(4-(3,4-Dimethoxyphenyl)-6-(4-hydroxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4l) Pyrimidine Dimethoxyphenyl + hydroxyphenyl Antioxidant/anti-inflammatory potential

Key Observations :

  • Substituent Impact : The target compound’s 4-methoxyphenyl group may improve solubility compared to the 2,4-dimethylphenyl analog , but reduce membrane permeability relative to the hydroxyphenyl variant in compound 4l .

Key Observations :

  • Synthetic Efficiency : Compound 12 (58% yield) and 4l (66% yield) suggest moderate synthetic accessibility for pyrimidine-acetamide derivatives. The target compound’s synthesis challenges are unclear due to missing data.
  • Spectroscopic Trends : The acetamide carbonyl (C=O) in compound 4l appears at 1663 cm⁻¹ in FT-IR, consistent with analogous structures . Compound 12’s LC-MS data (m/z 392.0) aligns with its molecular formula .

Pharmacological Implications (Inferred)

While direct activity data for the target compound are absent, structural analogs provide insights:

  • Kinase Inhibition: Dihydroisoquinoline-pyrimidine hybrids are reported to inhibit kinases (e.g., Bcr-Abl) due to their ATP-binding site interactions .
  • Anticancer Activity: Thienopyrimidine analogs (e.g., compound 12) exhibit cytotoxicity via topoisomerase inhibition .
  • Antioxidant Effects : Hydroxyphenyl-substituted pyrimidines (e.g., compound 4l) demonstrate radical-scavenging activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.